molecular formula C6H13N3OS B1661276 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione CAS No. 89138-39-6

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione

Cat. No. B1661276
CAS RN: 89138-39-6
M. Wt: 175.25 g/mol
InChI Key: ULYPWWYAPKRHNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be based on the functional groups and the triazinane ring. The presence of the thione and hydroxypropyl groups would likely have significant effects on the molecule’s shape and reactivity .


Chemical Reactions Analysis

Again, without specific studies, it’s hard to predict the exact chemical reactions this compound would undergo. The thione group could potentially be reactive, and the hydroxyl group might make the molecule polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The hydroxyl group could allow for hydrogen bonding, potentially making the compound somewhat soluble in water. The thione group might also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used in a biological context, the polar hydroxyl group and potentially reactive thione could interact with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the potentially reactive thione group and the polar hydroxypropyl group, this compound could have interesting chemical properties worth exploring .

properties

IUPAC Name

5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-5(10)2-9-3-7-6(11)8-4-9/h5,10H,2-4H2,1H3,(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPWWYAPKRHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CNC(=S)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384520
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione

CAS RN

89138-39-6
Record name NSC319455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxypropyl)-4-thioxohexahydro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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